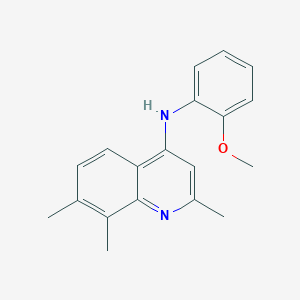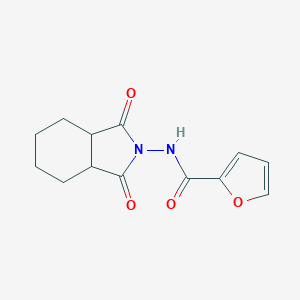![molecular formula C25H26N2O5S B376030 2-[[5-Cyano-4-(4-Methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]essigsäure-2-propylester CAS No. 310454-20-7](/img/structure/B376030.png)
2-[[5-Cyano-4-(4-Methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]essigsäure-2-propylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.6g/mol. The purity is usually 95%.
BenchChem offers high-quality propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen im Bereich der Lasertechnik
Verbindungen mit ähnlichen Strukturmerkmalen wurden für ihre potenzielle Verwendung in Anwendungen im Bereich der Lasertechnik synthetisiert . Das Vorhandensein von Methoxy- und Cyangruppen kann die kristalline Form und die optoelektronischen Eigenschaften beeinflussen, die für die Laserleistung entscheidend sind. Solche Verbindungen können verstärkte spontane Emission (ASE) und optisch gepumpte Laserstrahlung aufweisen, die für die Entwicklung neuer Lasertypen wertvoll sind.
Photolumineszenz
Die Cyano- und Arylgruppen innerhalb der Struktur deuten darauf hin, dass diese Verbindung zur Entwicklung von Materialien mit Festkörper-Photolumineszenz-Eigenschaften verwendet werden könnte . Diese Materialien können Licht im grün-gelben Bereich des sichtbaren Spektrums emittieren und könnten bei der Entwicklung neuer lumineszierender Detektionssysteme eingesetzt werden.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substances in the body .
Pharmacokinetics
Based on its structure, it’s likely that it’s absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of certain substances in the body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its absorption or metabolism .
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-16(2)32-24(29)15-33-25-20(13-26)19(12-23(28)27-25)18-9-10-21(30-3)22(11-18)31-14-17-7-5-4-6-8-17/h4-11,16,19H,12,14-15H2,1-3H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHYSDJSBWBPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B375947.png)
![4-[(3-Bromo-4-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B375948.png)

![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B375953.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-phenylacrylate](/img/structure/B375954.png)
![N-(3-bromo-4-methylphenyl)-N-[1-(3-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B375955.png)
![ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B375956.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-bromobenzamide](/img/structure/B375961.png)
![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375962.png)


